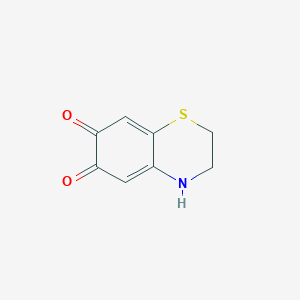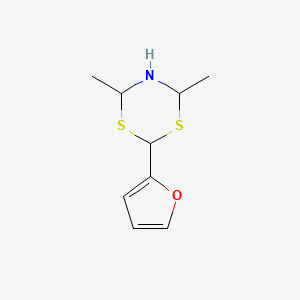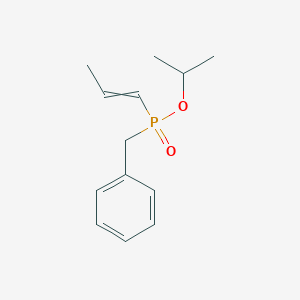
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound features a phosphinate group bonded to a propan-2-yl and a benzyl group, with a prop-1-en-1-yl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl benzyl(prop-1-en-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of propan-2-yl phosphinate with benzyl chloride and prop-1-en-1-yl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale production also emphasizes safety measures and environmental considerations to minimize waste and emissions.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonates.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine derivatives.
Substitution: The benzyl and prop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules with enhanced pharmacological properties.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which propan-2-yl benzyl(prop-1-en-1-yl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate group can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl benzyl(prop-2-en-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-yn-1-yl)phosphinate
- Propan-2-yl benzyl(prop-1-en-2-yl)phosphinate
Uniqueness
Propan-2-yl benzyl(prop-1-en-1-yl)phosphinate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles in oxidation, reduction, and substitution reactions, making it valuable for tailored synthetic applications.
Eigenschaften
CAS-Nummer |
183955-82-0 |
|---|---|
Molekularformel |
C13H19O2P |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
[propan-2-yloxy(prop-1-enyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C13H19O2P/c1-4-10-16(14,15-12(2)3)11-13-8-6-5-7-9-13/h4-10,12H,11H2,1-3H3 |
InChI-Schlüssel |
FJBGEZJVIPZRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CP(=O)(CC1=CC=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



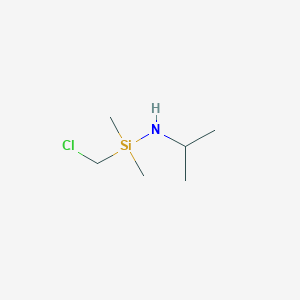


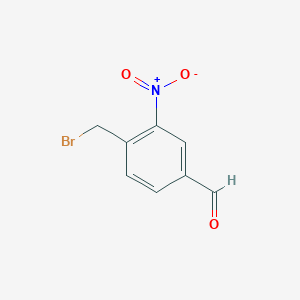
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
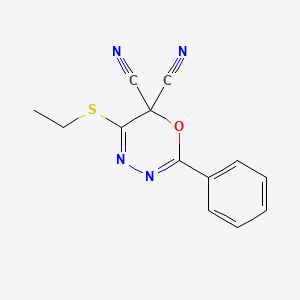
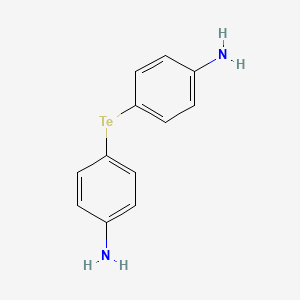
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)



